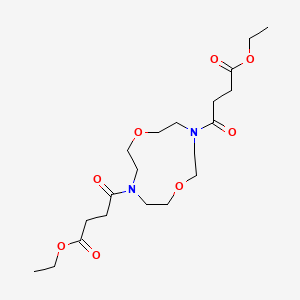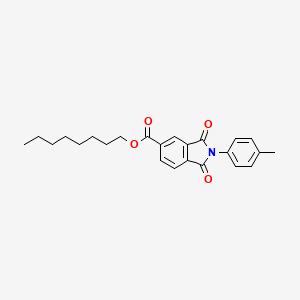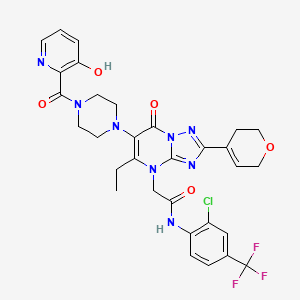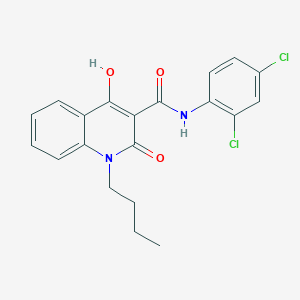![molecular formula C20H11Cl2NO2S2 B11708858 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(3,4-Diclorofenil)furano-2-IL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en varios campos. Este compuesto presenta una combinación de grupos furano, tiazolidinona y diclorofenilo, lo que lo convierte en un objeto de interés en la química sintética y la investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-{[5-(3,4-Diclorofenil)furano-2-IL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 3,4-diclorobenzaldehído con furano-2-carbaldehído, seguida de ciclización con tiosemicarbazida y posterior reacción con isotiocianato de fenilo. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para lograr la calidad de producto deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-{[5-(3,4-Diclorofenil)furano-2-IL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en tiazolidina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos de fenilo y furano.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes. Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y solventes para optimizar los resultados de la reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tiazolidinas y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, (5E)-5-{[5-(3,4-Diclorofenil)furano-2-IL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores investigan sus interacciones con varios objetivos biológicos para comprender su mecanismo de acción y potencial terapéutico.
Medicina
En medicina, este compuesto se explora por su potencial como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato prometedor para el desarrollo de nuevos productos farmacéuticos. Los estudios se centran en su eficacia, seguridad y propiedades farmacocinéticas.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de productos químicos y materiales especializados. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-{[5-(3,4-Diclorofenil)furano-2-IL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, su actividad antimicrobiana puede resultar de la inhibición de enzimas clave involucradas en la síntesis de la pared celular bacteriana.
Comparación Con Compuestos Similares
Compuestos Similares
2-Fluorodescloroquetamina: Un anestésico disociativo relacionado con la ketamina, con un átomo de flúor que reemplaza el grupo cloro.
1-(5,5,5-Tricloropentil)-1H-1,2,4-Triazol: Un compuesto con un anillo de triazol y múltiples átomos de cloro.
Singularidad
(5E)-5-{[5-(3,4-Diclorofenil)furano-2-IL]metilideno}-3-fenil-2-sulfanylideno-1,3-tiazolidin-4-ona es única debido a su combinación de grupos furano, tiazolidinona y diclorofenilo. Esta estructura confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C20H11Cl2NO2S2 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11Cl2NO2S2/c21-15-8-6-12(10-16(15)22)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h1-11H/b18-11+ |
Clave InChI |
DNFAMXLHWDKWLO-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)


![3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)




![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
